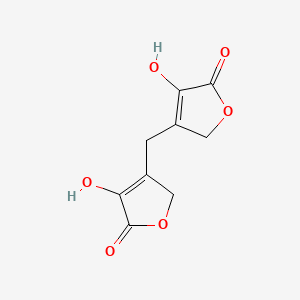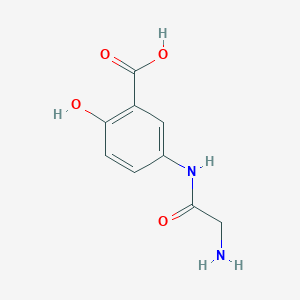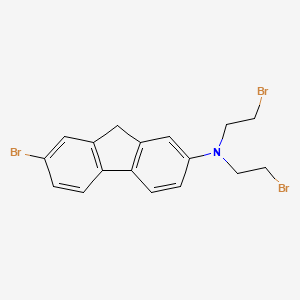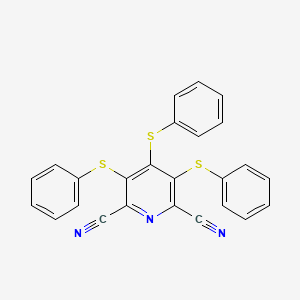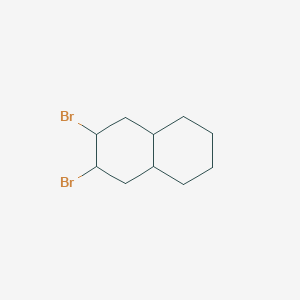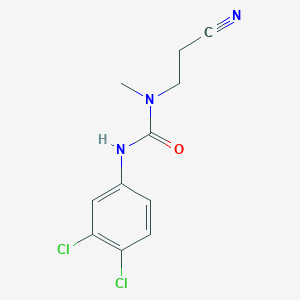
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a dichlorophenyl group, and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the cyano group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyanoethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The dichlorophenyl group contributes to the compound’s stability and reactivity, while the methylurea moiety can interact with enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyanoethyl)-3-phenyl-1-methylurea: Lacks the dichloro substitution, resulting in different reactivity and properties.
1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-methylurea: Contains a single chlorine atom, affecting its chemical behavior.
1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1-methylurea: Substituted with methyl groups instead of chlorine, leading to variations in its applications.
Uniqueness
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both cyanoethyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
91193-78-1 |
|---|---|
Molekularformel |
C11H11Cl2N3O |
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16(6-2-5-14)11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,6H2,1H3,(H,15,17) |
InChI-Schlüssel |
KOPYQWNYQYADIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

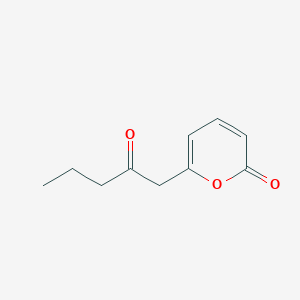
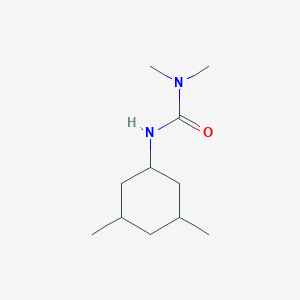
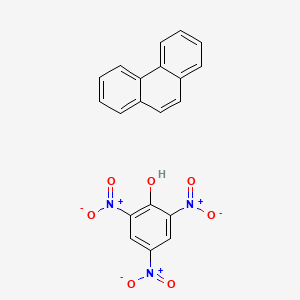
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
